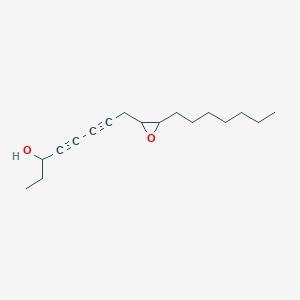
Ginsenoyne D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginsenoyne D is a polyacetylene compound isolated from the roots of Panax ginseng, a medicinal plant known for its wide range of pharmacological benefits. This compound is part of a larger family of ginsenosides and polyacetylenes that contribute to the medicinal properties of ginseng. This compound has been studied for its antimicrobial activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoyne D involves the extraction of polyacetylenes from Panax ginseng hairy root cultures. The roots are cultured in a controlled environment, and the medium is extracted using chloroform. The chloroform fraction is then separated using high-performance liquid chromatography (HPLC) to isolate this compound along with other polyacetylenes .
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer future methods for more efficient production of this compound .
化学反应分析
Types of Reactions
Ginsenoyne D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the polyacetylene chain.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
科学研究应用
Ginsenoyne D has several scientific research applications:
Chemistry: Used as a model compound to study polyacetylene chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic applications in treating infections and possibly cancer.
Industry: Could be used in the development of new antimicrobial agents and pharmaceuticals
作用机制
The mechanism of action of Ginsenoyne D involves its interaction with microbial cell membranes, leading to disruption and cell death. It targets specific pathways involved in cell wall synthesis and membrane integrity, making it effective against a range of bacteria and fungi .
相似化合物的比较
Similar Compounds
- Dihydropanaxacol
- Panaxacol
- 1-Hydroxydihydropanaxacol
- 17-Hydroxypanaxacol
Uniqueness
Ginsenoyne D is unique due to its specific polyacetylene structure and its potent antimicrobial activity. While other similar compounds also exhibit antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in some studies .
属性
CAS 编号 |
139163-36-3 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
InChI 键 |
WDZQEROINMBCOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)

![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
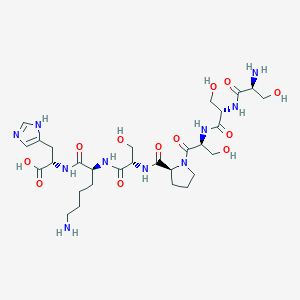
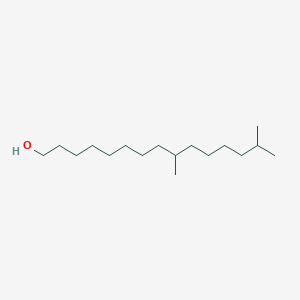
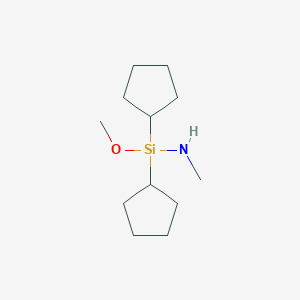
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
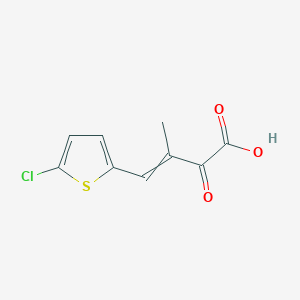

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
